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An objective analysis of the efficacy and safety of the endothelin receptor antagonist

clazosentan in preventing cerebral vasospasm and subsequent infarction following

aneurysmal subarachnoid hemorrhage (aSAH).

This guide provides a comprehensive comparison of clazosentan and placebo for the

prevention of vasospasm-related cerebral infarcts in patients who have experienced an

aneurysmal subarachnoid hemorrhage. The information is based on data from pivotal clinical

trials, including CONSCIOUS-1, CONSCIOUS-2, CONSCIOUS-3, and REACT, as well as

subsequent meta-analyses.

Mechanism of Action
Clazosentan is a selective endothelin-A (ET_A) receptor antagonist.[1] Following a

subarachnoid hemorrhage, the potent vasoconstrictor endothelin-1 (ET-1) is released, which

binds to ET_A receptors on vascular smooth muscle cells in the cerebral arteries, leading to

prolonged and severe vasoconstriction known as cerebral vasospasm.[1][2] This vasospasm

can restrict blood flow, leading to delayed cerebral ischemia and potentially cerebral infarction.

[1] Clazosentan works by competitively inhibiting the binding of ET-1 to ET_A receptors,

thereby preventing this vasoconstrictive cascade.[1]
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Clazosentan's mechanism of action in preventing vasospasm.

Efficacy in Clinical Trials
The efficacy of clazosentan has been evaluated in a series of major clinical trials with varying

results. While consistently showing a reduction in angiographic vasospasm, its effect on clinical

outcomes has been less definitive.
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CONSCIOUS-1 Trial
This Phase 2b dose-finding study demonstrated a significant, dose-dependent reduction in

moderate to severe angiographic vasospasm with clazosentan compared to placebo. A post-

hoc analysis suggested a trend towards a reduction in vasospasm-related morbidity and

mortality.

Outcome Placebo (n=96)
Clazosentan 1
mg/h (n=107)

Clazosentan 5
mg/h (n=110)

Clazosentan
15 mg/h (n=96)

Moderate/Severe

Angiographic

Vasospasm

66% N/A N/A 23%

Table 1: Key Efficacy Endpoint in the CONSCIOUS-1 Trial.

CONSCIOUS-2 and CONSCIOUS-3 Trials
These Phase 3 trials evaluated the effect of clazosentan on a composite primary endpoint of

vasospasm-related morbidity and all-cause mortality.

In the CONSCIOUS-2 trial, which enrolled patients with clipped aneurysms, clazosentan (5

mg/h) did not significantly reduce the primary endpoint compared to placebo.

The CONSCIOUS-3 trial, which enrolled patients with coiled aneurysms, was halted

prematurely. However, the available data showed that clazosentan at a dose of 15 mg/h

significantly reduced the primary endpoint, though this did not translate into an improvement in

the overall functional outcome as measured by the extended Glasgow Outcome Scale (GOSE).
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Trial
Patient
Population

Clazosenta
n Dose

Primary
Endpoint
Occurrence
(Clazosenta
n)

Primary
Endpoint
Occurrence
(Placebo)

p-value

CONSCIOUS

-2

Clipped

Aneurysms
5 mg/h 21% 25% 0.10

CONSCIOUS

-3

Coiled

Aneurysms
15 mg/h 15% 27% 0.007

Table 2: Primary Endpoint Results in CONSCIOUS-2 and CONSCIOUS-3 Trials.

Japanese Phase 3 Trials
Two parallel Phase 3 trials conducted in a Japanese population with aSAH (one with coiled and

one with clipped aneurysms) found that clazosentan (10 mg/hr) significantly reduced the

incidence of vasospasm-related morbidity and all-cause mortality compared to placebo in both

patient cohorts.

Patient Population

Primary Endpoint
Occurrence
(Clazosentan 10
mg/hr)

Primary Endpoint
Occurrence
(Placebo)

Relative Risk
Reduction

Coiled Aneurysms 13.6% 28.8% 53%

Clipped Aneurysms 16.2% 39.6% 59%

Table 3: Primary Endpoint Results in Japanese Phase 3 Trials.

REACT Trial
The most recent Phase 3 trial, REACT, did not show a significant effect of clazosentan (15

mg/hour) on the primary endpoint of clinical deterioration due to delayed cerebral ischemia.

Impact on Cerebral Infarction
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A meta-analysis of multiple studies has shown that clazosentan significantly reduces the risk

of vasospasm-related cerebral infarcts compared to placebo. In the CONSCIOUS-3 trial,

vasospasm-related new cerebral infarcts occurred in 7% of patients in the 15 mg/h

clazosentan group, compared to 13% in the placebo group.

Study/Analysis
Clazosentan Group
(Infarct Rate)

Placebo Group
(Infarct Rate)

Relative Risk (RR)

Meta-analysis N/A N/A 0.56

CONSCIOUS-3 7% (at 15 mg/h) 13% N/A

Table 4: Effect of Clazosentan on Vasospasm-Related Cerebral Infarcts.

Safety Profile
Across the clinical trial program, clazosentan has been associated with a higher incidence of

certain adverse events compared to placebo. The most commonly reported treatment-

emergent adverse events of specific interest are pulmonary complications (including pulmonary

edema and pleural effusion), hypotension, and anemia. These adverse events were generally

considered manageable.

Adverse Event Clazosentan (Frequency) Placebo (Frequency)

Pulmonary Complications Higher Lower

Hypotension Higher Lower

Anemia Higher Lower

Table 5: Common Adverse Events Associated with Clazosentan.

Experimental Protocols
The clinical trials for clazosentan followed a generally similar experimental workflow.
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Generalized experimental workflow for clazosentan trials.

Key elements of the protocols for the major Phase 3 trials included:

Patient Population: Adults with aneurysmal subarachnoid hemorrhage whose ruptured

aneurysm had been secured by either endovascular coiling or surgical clipping.

Intervention: Continuous intravenous infusion of clazosentan (at varying doses, typically 5

mg/h, 10 mg/h, or 15 mg/h) or placebo, initiated within a specified timeframe after the aSAH.

Duration of Treatment: Typically up to 14 or 15 days.

Primary Endpoint: Often a composite endpoint including all-cause mortality, vasospasm-

related new cerebral infarcts, delayed ischemic neurological deficit due to vasospasm, and
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the use of rescue therapy for vasospasm.

Secondary Endpoints: Commonly included functional outcomes assessed by scales such as

the extended Glasgow Outcome Scale (GOSE) at 12 weeks post-hemorrhage.

Conclusion
The evidence from numerous clinical trials indicates that clazosentan is effective at reducing

angiographic vasospasm. Meta-analyses and some individual trials have also demonstrated its

ability to significantly lower the incidence of vasospasm-related cerebral infarcts. However, this

consistent effect on a key pathophysiological mechanism and a direct complication has not

reliably translated into improved long-term functional outcomes for patients. The use of

clazosentan is also associated with an increased risk of manageable, yet significant, adverse

events such as pulmonary complications, hypotension, and anemia. Therefore, while

clazosentan shows clear pharmacological activity against vasospasm, its role in the routine

management of aSAH remains a subject of ongoing discussion and research within the

scientific and medical communities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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